molecular formula C12H15NO2 B175529 N-(4-Butyrylphenyl)acetamide CAS No. 13211-00-2

N-(4-Butyrylphenyl)acetamide

Cat. No. B175529
CAS RN: 13211-00-2
M. Wt: 205.25 g/mol
InChI Key: NYUNVUICRAJDLH-UHFFFAOYSA-N
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Description

N-(4-Butyrylphenyl)acetamide, also known as N-(p-butyrylphenyl)acetamide, is a chemical compound that belongs to the class of amides. It is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and methanol. N-(4-Butyrylphenyl)acetamide has been widely studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism Of Action

The exact mechanism of action of N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system, which is involved in pain perception, inflammation, and neuroprotection. N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to bind to the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to CB2, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide can modulate the activity of immune cells and reduce inflammation and pain.

Biochemical And Physiological Effects

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages And Limitations For Lab Experiments

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in experiments. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively tested for toxicity, which means that its safety profile is not well established.

Future Directions

There are several future directions for research on N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its interaction with the endocannabinoid system. This could lead to the development of new drugs that target the CB2 receptor and have analgesic, anti-inflammatory, and neuroprotective effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Finally, more research is needed to establish its safety profile and potential side effects, particularly with long-term use.

Scientific Research Applications

N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, which makes it a potential candidate for the development of new pain management drugs. It has also been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions like arthritis. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

properties

CAS RN

13211-00-2

Product Name

N-(4-Butyrylphenyl)acetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(4-butanoylphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

NYUNVUICRAJDLH-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NC(=O)C

synonyms

N-(4-butyrylphenyl)acetamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

81.3 g of acetanilide are suspended in 600 ml of carbon disulphide and 76.7 g of butyryl chloride and, in portions, 198 g of aluminium trichloride are added while stirring. The mixture is stirred for some time at 30°-35° and heated at the boil for 18 hours. It is then allowed to cool, stirred into 200 ml of ice-water and extracted twice with 500 ml of ethyl acetate each time. The organic phases are combined, washed with 500 ml of additional acid and twice with 500 ml of 15% strength sodium carbonate solution each time, dried over magnesium sulphate and concentrated to 150 ml under reduced pressure. The residue obtained by concentration is allowed to cool, filtered with suction, washed twice with diethyl ether and dried under reduced pressure. p-Acetaminobutyrophenone having a melting point of 141°-143° is obtained.
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81.3 g
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76.7 g
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198 g
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ice water
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200 mL
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600 mL
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